molecular formula C18H28BrNO2 B000186 Dextromethorphan hydrobromide monohydrate CAS No. 6700-34-1

Dextromethorphan hydrobromide monohydrate

Cat. No.: B000186
CAS No.: 6700-34-1
M. Wt: 370.3 g/mol
InChI Key: STTADZBLEUMJRG-IKNOHUQMSA-N
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Description

Dextromethorphan hydrobromide monohydrate is a synthetic derivative of morphinan and is commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cold and cough medications. This compound is known for its ability to suppress the cough reflex by acting on the central nervous system without causing significant sedation or addiction .

Mechanism of Action

Target of Action

Dextromethorphan hydrobromide monohydrate primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . It is an NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound interacts with its targets by binding to the NMDA receptors, thereby inhibiting the excitatory neurotransmitter glutamate . This interaction results in the suppression of the cough reflex, as it decreases the sensitivity of cough receptors and interrupts cough impulse transmission by depressing the medullary cough center .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By acting as an antagonist at NMDA receptors, it inhibits the action of glutamate, the body’s primary excitatory neurotransmitter . This results in a decrease in excitatory signaling, which can help to suppress the cough reflex .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and converted into the active metabolite dextrorphan in the liver by the cytochrome P450 enzyme CYP2D6 . The bioavailability of Dextromethorphan is reported to be around 11% . The elimination half-life of Dextromethorphan varies between individuals, ranging from 2-4 hours in extensive metabolizers to up to 24 hours in poor metabolizers . The drug is primarily excreted via the kidneys .

Result of Action

The molecular effect of this compound’s action is the inhibition of NMDA receptor activity, which leads to a decrease in excitatory neurotransmission . On a cellular level, this results in the suppression of the cough reflex, providing relief from dry cough .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, the drug’s metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup, particularly the presence of the CYP2D6 enzyme which is responsible for metabolizing the drug . Furthermore, the drug’s action can be influenced by interactions with other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextromethorphan hydrobromide monohydrate involves several steps. One common method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride to obtain dextromethorphan . The reaction conditions are moderate, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Dextromethorphan hydrobromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dextromethorphan hydrobromide monohydrate is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression without the risk of significant addiction. Its ability to act on multiple molecular targets, including NMDA and sigma-1 receptors, also distinguishes it from other similar compounds .

Properties

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADZBLEUMJRG-IKNOHUQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045569
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6700-34-1
Record name Dextromethorphan hydrobromide monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6700-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEXTROMETHORPHAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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